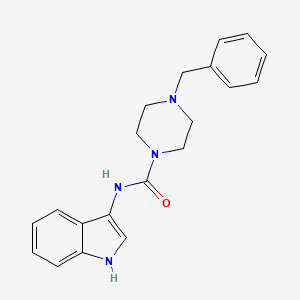

4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c25-20(22-19-14-21-18-9-5-4-8-17(18)19)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPVVJCIAODAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Piperazine Derivative: The piperazine ring can be synthesized by reacting ethylenediamine with a dihaloalkane under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Substitution Reactions at the Piperazine Nitrogen

The piperazine ring’s secondary amines are reactive sites for nucleophilic substitution. In structurally analogous compounds, alkylation or acylation reactions are common. For example:

-

Alkylation : Reaction with alkyl halides (e.g., propargyl bromide) under basic conditions (NaH/THF) introduces substituents at the piperazine nitrogen .

-

Acylation : Carbodiimide reagents like DCC facilitate amide bond formation between the piperazine and carboxylic acid derivatives .

Table 1: Substitution Reactions of Piperazine Derivatives

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Propargyl bromide, NaH, THF, 0°C | Piperazine-propargyl derivative | 65–92% | |

| Acylation | DCC, CH₂Cl₂, RT | Piperazine-amide conjugate | Quantitative |

Hydrolysis of the Carboxamide Group

The carboxamide linkage can undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl converts the carboxamide to a carboxylic acid (e.g., indole-3-carboxylic acid) .

-

Basic Hydrolysis : Aqueous NaOH may yield a carboxylate salt, though this is less commonly reported for arylpiperazine carboxamides.

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic substitution, typically at the 2- or 5-position due to the 3-position being occupied by the carboxamide group. Examples include:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity depends on directing effects.

-

Sulfonation : Fuming sulfuric acid may add sulfonic acid groups, enhancing solubility .

Hydrogenolysis of the Benzyl Group

The 4-benzyl group on the piperazine can be removed via catalytic hydrogenation (H₂/Pd-C), yielding a secondary amine for further functionalization . This is critical for generating metabolites or simplifying the scaffold.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable modifications of the indole or arylpiperazine subunits:

-

Buchwald-Hartwig Amination : Forms C–N bonds between aryl halides and amines, useful for attaching diverse substituents .

-

Suzuki-Miyaura Coupling : Introduces aryl/heteroaryl groups to the indole ring using boronic acids .

Table 2: Cross-Coupling Reactions in Related Indole-Piperazine Systems

| Reaction Type | Catalyst | Substrate | Product Application | Source |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, XPhos | Aryl bromide | Anticancer analogs | |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Indole boronic ester | Fluorescent probes |

Oxidation and Reduction

-

Oxidation : KMnO₄ in acetone/water oxidizes aldehyde intermediates to carboxylic acids, a step used in precursor synthesis .

-

Reduction : NaBH₄ or LiAlH₄ reduces carbonyl groups (e.g., aldehydes to alcohols), though this is less relevant for the carboxamide itself.

Key Mechanistic Insights

-

Amide Bond Stability : The carboxamide resists hydrolysis under mild conditions but cleaves under strong acids/bases, enabling controlled derivatization .

-

Steric Effects : Bulky substituents on the piperazine (e.g., benzyl) slow nucleophilic substitution but enhance receptor-binding selectivity in bioactive analogs .

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of 4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide is in the field of cancer research. Studies have demonstrated that this compound exhibits potent anticancer properties through the inhibition of tubulin polymerization, which is crucial for cell division.

- Mechanism of Action : The compound binds to tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells. This mechanism is similar to that of established antimitotic agents like colchicine.

- In Vitro Studies : Research has shown that this compound effectively inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating significant cytotoxicity .

Antiviral and Anti-inflammatory Properties

Beyond its anticancer potential, this compound has been explored for its antiviral and anti-inflammatory activities. Indole derivatives are known to interact with multiple biochemical pathways, suggesting a broad spectrum of biological effects .

| Activity Type | Target/Effect | References |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Antiviral | Potential inhibition of viral replication | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study 1: Anticancer Efficacy

In vitro studies indicated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The study reported an IC50 value that highlights its effectiveness as a potential therapeutic agent against this cancer type.

Case Study 2: Antiviral Potential

Research on indole derivatives has suggested that modifications to the structure can enhance antiviral potency. Analogous compounds have shown promise against neurotropic alphaviruses, indicating that similar structural motifs may yield effective antiviral agents .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

- Formation of Indole Derivative : Utilizing Fischer indole synthesis.

- Formation of Piperazine Derivative : Reacting ethylenediamine with dihaloalkane.

- Coupling Reaction : Employing coupling reagents like EDCI for final product formation.

Mecanismo De Acción

The mechanism of action of 4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It binds to tubulin, a protein involved in cell division, and inhibits its polymerization, thereby disrupting the formation of microtubules . This leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other proteins and enzymes involved in cell signaling pathways .

Comparación Con Compuestos Similares

4-Methyl-N-(p-tolyl)piperazine-1-carboxamide

4-Benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide

- Structure : Benzyl group at the 4-position of piperazine; 3-chlorophenyl carboxamide.

- Activity: Not explicitly reported, but chlorine substitution on the aryl group may enhance metabolic stability .

- Comparison : The indol-3-yl group in the target compound could engage in stronger hydrogen bonding (e.g., with residues like Asp381 or His361 in enzyme pockets) compared to the 3-chlorophenyl group .

N-(1H-Indol-3-ylmethylidene)-4-methylpiperazin-1-amine

- Structure : Schiff base derivative with an indol-3-ylmethylidene group and 4-methylpiperazine.

- Activity : Primarily studied for antimicrobial applications due to the piperazine scaffold .

Indole Substitution Patterns

4-(1H-Indol-4-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide

CPIPC (4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide)

BCTC (N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide)

Panobinostat Analogs (4-(1H-Indol-3-yl)butylpiperazines)

- Activity : Inactive against solid tumor cell lines (HeLa, T-47D) despite structural similarity to histone deacetylase inhibitors .

- Comparison : The carboxamide linkage in the target compound may improve cellular uptake compared to alkyl-linked piperazines.

Data Tables

Table 1: Structural and Activity Comparison of Selected Piperazine Carboxamides

Actividad Biológica

4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The compound features a unique structure combining an indole moiety with a piperazine ring and a benzyl group. This structural configuration is significant as it contributes to the compound's distinct biological activities.

Chemical Formula

- Molecular Formula : C₁₈H₁₈N₄O

- Molar Mass : 306.36 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The primary mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule formation essential for cell division. This action is similar to that of well-known antimitotic agents like colchicine.

- Target : Tubulin

- Effect : Inhibition of microtubule formation leading to cell cycle arrest in cancer cells.

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for its potential antiviral and anti-inflammatory effects. Indole derivatives are known to interact with various biochemical pathways, suggesting a broad spectrum of biological activities.

Antiviral Activity

Studies have indicated that indole derivatives can inhibit viral enzymes, potentially making them candidates for antiviral drug development.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics; however, toxicity profiles need further investigation to ensure safety in clinical settings.

Study on Anticancer Efficacy

A recent study assessed the efficacy of this compound in vivo using xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Comparative Analysis with Other Compounds

Comparative studies with other indole derivatives have highlighted the superior activity of this compound against specific cancer types, emphasizing its unique structural advantages.

Q & A

Q. What are the common synthetic routes for synthesizing 4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling a benzyl-substituted piperazine with an indole carboxamide precursor. Key steps include:

- Nucleophilic substitution : Reacting 1-benzylpiperazine with an activated indole derivative (e.g., indolyl chloroformate) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

- Coupling agents : Use of carbodiimides (e.g., EDC) with DMAP to facilitate amide bond formation between the piperazine and indole moieties .

- Optimization : Reaction yield (up to 95%) depends on temperature control (0–25°C), solvent polarity, and stoichiometric ratios of reagents. Purification via flash chromatography or recrystallization improves purity .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the benzyl and indole substituents. Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C21H24N4O at m/z 348.45) .

- HPLC : Monitors reaction progress and purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What initial biological screening assays are recommended to assess therapeutic potential?

- Methodological Answer :

- Receptor binding assays : Screen for affinity at serotonin (5-HT1A/5-HT2A) and dopamine (D2/D4) receptors using radioligand displacement (e.g., [3H]-spiperone for D2) .

- Cytotoxicity assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) at 1–100 μM concentrations .

- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Compare analogs with variations in substituents (e.g., halogenated benzyl groups vs. methoxyethyl indoles). For example, 4-(3-chlorophenyl) analogs show enhanced COX-2 inhibition over non-halogenated derivatives .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like 5-HT1A. Validate with mutagenesis studies to identify critical residues .

Q. What strategies improve bioavailability through structural modifications?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl carbamates) to enhance solubility. Deprotection in vivo releases the active compound .

- Fluorine substitution : Replace benzyl hydrogens with fluorine to improve metabolic stability (e.g., 2-fluoroethyl derivatives show increased half-life in plasma) .

- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility for in vivo dosing .

Q. How can unexpected byproducts (e.g., brominated impurities) during synthesis be mitigated?

- Methodological Answer :

- Reaction monitoring : Use TLC or in-situ IR to detect intermediates. For example, brominated byproducts form under excess N-bromosuccinimide (NBS); adjust equivalents to <1.1x .

- Protecting groups : Use Boc or Cbz groups on piperazine to prevent side reactions during indole coupling .

- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexanes to separate impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.